molecular formula C24H30NO4+ B10859459 Tropenziline CAS No. 23409-43-0

Tropenziline

Cat. No.: B10859459
CAS No.: 23409-43-0
M. Wt: 396.5 g/mol
InChI Key: UOGRTPHUCQXAJU-YUMYIRISSA-N
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Description

Tropenziline bromide (C₂₄H₃₀BrNO₄; CAS 143-92-0) is a quaternary ammonium anticholinergic agent primarily used as an antispasmodic. Its chemical structure comprises a 6-methoxy-8-methyl-8-azabicyclo[3.2.1]octane core esterified with 2-hydroxy-2,2-diphenylacetic acid (benzilic acid), forming a bicyclic tropane derivative . The compound’s mechanism of action involves competitive inhibition of muscarinic acetylcholine receptors (mAChRs), reducing smooth muscle contractions in the gastrointestinal tract and other organs .

Properties

CAS No.

23409-43-0

Molecular Formula

C24H30NO4+

Molecular Weight

396.5 g/mol

IUPAC Name

[(1R,3R,5S,6R)-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C24H30NO4/c1-25(2)19-14-20(16-21(25)22(15-19)28-3)29-23(26)24(27,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-22,27H,14-16H2,1-3H3/q+1/t19-,20-,21+,22-/m1/s1

InChI Key

UOGRTPHUCQXAJU-YUMYIRISSA-N

Isomeric SMILES

C[N+]1([C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C

Canonical SMILES

C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tropenziline involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the creation of the tropane ring system, which is a key component of this compound.

    Functional Group Modifications: Various functional groups are introduced to the core structure to achieve the desired pharmacological properties.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tropenziline undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tropane derivatives.

Scientific Research Applications

Tropenziline has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic uses in treating spasms and related conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Tropenziline exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the muscarinic acetylcholine receptors, inhibiting their activity and leading to a reduction in muscle spasms . This interaction involves the binding of this compound to the receptor, preventing the binding of acetylcholine and thereby inhibiting its action.

Comparison with Similar Compounds

Tropenziline vs. Atropine

Chemical and Structural Differences :

  • Atropine: Tertiary amine (C₁₇H₂₃NO₃), derived from tropane alkaloids.
  • This compound : Quaternary ammonium derivative with a benzilate ester and methoxy group .

Pharmacological Activity :

  • Potency : Atropine exhibits stronger anticholinergic activity (EC₅₀ ~0.1 μM) compared to this compound bromide (EC₅₀ ~0.5 μM) in guinea pig colon studies .
  • Mechanism: Atropine acts solely on postganglionic mAChRs, whereas this compound additionally blocks nicotinic receptors in autonomic ganglia, contributing to broader spasmolytic effects .

Clinical Use :

  • Atropine is preferred for systemic anticholinergic needs (e.g., bradycardia, organophosphate poisoning).
  • This compound’s ganglionic blockade makes it suitable for localized gastrointestinal spasms with fewer cardiac side effects .

This compound vs. Hyoscine Butylbromide

Structural Similarities: Both are quaternary ammonium compounds, but hyoscine butylbromide (C₂₁H₃₀BrNO₄) features a scopine backbone instead of a tropane core .

Pharmacological Comparison :

Parameter This compound Bromide Hyoscine Butylbromide
Anticholinergic Potency EC₅₀: 0.5 μM EC₅₀: 1.2 μM
Ganglionic Blockade Moderate Weak
Onset of Action Slower (due to ester hydrolysis) Faster

Clinical Implications :
Hyoscine butylbromide is more widely used for rapid relief of acute colic, while this compound’s slower metabolism may prolong effects in chronic spasmodic conditions .

This compound vs. Piperylone

Functional Comparison :
Piperylone, an antispasmodic with mixed mAChR and adrenergic activity, contrasts with this compound in hepatic vascular studies:

  • Adrenaline Interaction: Both enhance low-concentration adrenaline-induced arterial contraction in rabbit liver, but this compound lacks effects on portal venous resistance .

Research Findings and Implications

  • Ganglionic Blockade : this compound’s unique dual receptor inhibition (mAChRs + nicotinic) differentiates it from classical anticholinergics, offering targeted spasmolysis with reduced systemic toxicity .
  • Hepatic Effects : In rabbit liver models, this compound enhanced adrenaline-induced arterial resistance at low doses, suggesting context-dependent vasomodulatory roles .
  • Clinical Niche : Despite lower potency than atropine, this compound’s specificity for peripheral mAChRs and ganglia makes it a candidate for localized spastic conditions unresponsive to first-line agents .

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